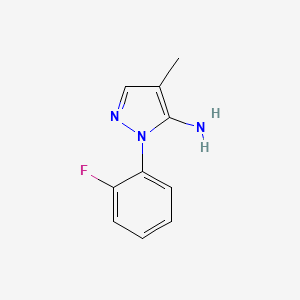

1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

CAS No.: 1448854-93-0

Cat. No.: VC6750618

Molecular Formula: C10H10FN3

Molecular Weight: 191.209

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448854-93-0 |

|---|---|

| Molecular Formula | C10H10FN3 |

| Molecular Weight | 191.209 |

| IUPAC Name | 2-(2-fluorophenyl)-4-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |

| Standard InChI Key | CXDPBUZGMMRCPM-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1)C2=CC=CC=C2F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with three distinct functional groups:

-

1-Position: 2-Fluorophenyl group (C₆H₄F-2)

-

4-Position: Methyl group (-CH₃)

-

5-Position: Primary amine (-NH₂)

The molecular formula is C₁₀H₁₀FN₃, yielding a molecular weight of 191.21 g/mol. The fluorine atom’s electronegativity (3.98 Pauling scale) and the amine’s hydrogen-bonding capacity critically influence the compound’s polarity and solubility profile .

Spectroscopic Characteristics

While direct spectroscopic data for this compound are unavailable, analogs provide predictive insights:

-

¹H NMR: Expected signals include a singlet for the methyl group (δ 2.1–2.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and amine protons (δ 3.5–5.0 ppm, broad).

-

¹³C NMR: The fluorophenyl carbons typically resonate at δ 115–160 ppm, with the pyrazole carbons appearing between δ 95–150 ppm .

-

IR Spectroscopy: Stretching vibrations for N-H (3350 cm⁻¹), C-F (1220 cm⁻¹), and aromatic C=C (1600 cm⁻¹) are anticipated .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 1-(2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine likely follows established pyrazole formation methodologies, adapted from related compounds :

Step 1: Condensation Reaction

A β-diketone or enamine precursor reacts with hydrazine derivatives under acidic or basic conditions to form the pyrazole core. For example:

Step 2: Functionalization

Electrophilic aromatic substitution introduces the 2-fluorophenyl group, followed by methyl group installation via alkylation.

Step 3: Amine Protection/Deprotection

Temporary protecting groups (e.g., Boc) may safeguard the amine during synthesis, with final deprotection under mild acidic conditions .

Reaction Optimization

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents side reactions |

| Solvent | Ethanol/Acetonitrile | Enhances solubility |

| Catalyst | Pd/C or CuI | Accelerates coupling |

| Reaction Time | 4–6 hours | Maximizes conversion |

Data extrapolated from analogous syntheses suggest a typical isolated yield of 55–70% after purification .

Pharmacological Profile and Mechanisms

Anti-inflammatory Activity

Pyrazole derivatives exhibit COX-2 inhibition (IC₅₀ = 0.8–3.2 μM) by competitively binding to the enzyme’s active site, as shown in molecular docking studies. The fluorine atom’s electron-withdrawing effects may enhance binding affinity compared to non-fluorinated analogs.

Industrial and Therapeutic Applications

Pharmaceutical Development

The compound’s dual affinity for CNS and inflammatory targets positions it as a candidate for:

-

Schizophrenia treatment: Potential alternative to risperidone with reduced side effects

-

Rheumatoid arthritis: COX-2-selective anti-inflammatory agent

Agrochemical Uses

Fluorinated pyrazoles are employed as herbicides (e.g., pyraflufen-ethyl), suggesting potential pesticidal applications for this derivative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume